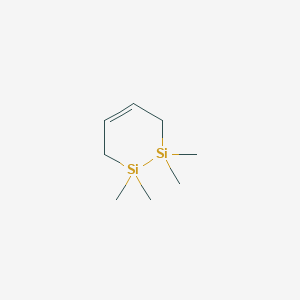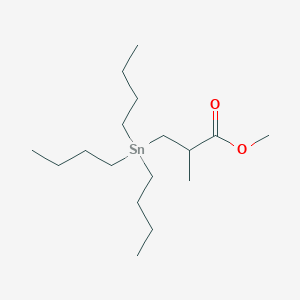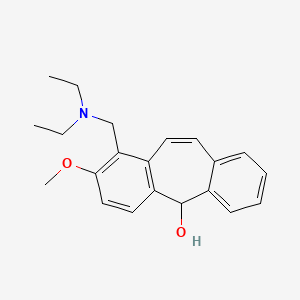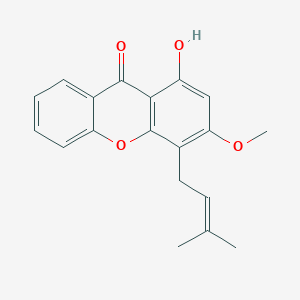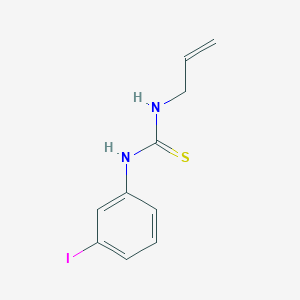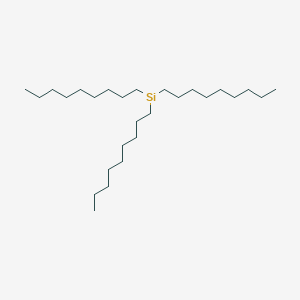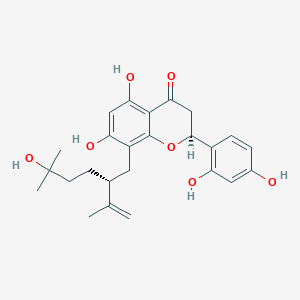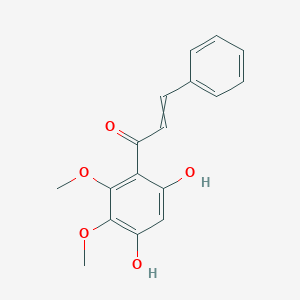
Methyl(3-phenylacryloyl)carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3-phenylacryloyl)carbamyl chloride is a chemical compound characterized by the presence of a carbamoyl chloride group attached to a methylated phenylacryloyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-phenylacryloyl)carbamyl chloride typically involves the reaction of an appropriate amine with phosgene or a similar chlorinating agent. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2\text{]}+\text{Cl}- ] Alternatively, the compound can be synthesized by the addition of hydrogen chloride to an isocyanate: [ \text{RNCO} + \text{HCl} \rightarrow \text{RNHCOCl} ]
Industrial Production Methods: Industrial production of carbamoyl chlorides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene or other chlorinating agents in a controlled environment is common .
化学反应分析
Types of Reactions: Methyl(3-phenylacryloyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols, phenols, and amines to form corresponding carbamates and ureas.
Hydrolysis: Reacts with water to form carbamic acids and hydrochloric acid.
Oxidation and Reduction: Can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Alcohols and Phenols: React under mild conditions to form carbamates.
Amines: React to form ureas and substituted ureas.
Major Products:
Carbamates: Formed from reactions with alcohols and phenols.
Ureas: Formed from reactions with amines.
Carbamic Acids: Formed from hydrolysis reactions.
科学研究应用
Methyl(3-phenylacryloyl)carbamyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of amide-containing molecules and heterocycles.
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl(3-phenylacryloyl)carbamyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in organic synthesis and pharmaceutical applications .
相似化合物的比较
Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups attached to the nitrogen.
Ethylcarbamoyl Chloride: Contains an ethyl group instead of a methyl group.
Phenylcarbamoyl Chloride: Contains a phenyl group attached to the nitrogen.
Uniqueness: Methyl(3-phenylacryloyl)carbamyl chloride is unique due to the presence of the phenylacryloyl moiety, which imparts specific reactivity and properties not found in simpler carbamoyl chlorides .
属性
CAS 编号 |
54256-42-7 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC 名称 |
N-methyl-N-(3-phenylprop-2-enoyl)carbamoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c1-13(11(12)15)10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI 键 |
VNWREJGHKGOVEE-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C=CC1=CC=CC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
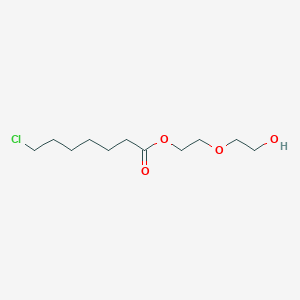
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
